molecular formula C19H19NO3 B12904767 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline CAS No. 61190-20-3

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline

Cat. No.: B12904767
CAS No.: 61190-20-3
M. Wt: 309.4 g/mol
InChI Key: FATMOMPOECTJKE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a synthetic isoquinoline derivative characterized by methoxy substitutions at positions C-6 and C-7 of the isoquinoline core and a 4-methoxybenzyl group at position C-2. Its synthesis typically involves coupling 4-chloro-6,7-dimethoxyquinoline with substituted anilines or benzylamines under reflux conditions, followed by purification via column chromatography . The structural features—particularly the methoxy groups and benzyl substituent—play critical roles in its pharmacological activity and metabolic stability.

Properties

CAS No.

61190-20-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3

InChI Key

FATMOMPOECTJKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline typically involves:

  • Construction of the isoquinoline core with methoxy substitutions.
  • Introduction of the 4-(4-methoxybenzyl) substituent via nucleophilic substitution or condensation reactions.
  • Use of catalytic or reagent-mediated ring closure steps to form the isoquinoline skeleton.
  • Purification by crystallization or chromatography to achieve high purity.

Detailed Preparation Routes

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives (Related Isoquinoline Core)

A closely related isoquinoline derivative, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, can be prepared by a one-pot method involving:

Step Description Reagents/Conditions Notes
1 Formylation of 3,4-dimethoxyphenethylamine Ethyl formate (preferred), reflux 6 h Forms intermediate 1
2 Reaction with oxalyl chloride Dropwise addition at 10-20 °C, 2 h Forms intermediate 2
3 Catalytic ring closure Phosphotungstic acid, 1 h stirring Forms intermediate 3
4 Solvent addition and reflux Methanol (preferred), reflux 3 h Target compound formation
5 Cooling and crystallization 5-10 °C, filtration, washing, drying Yields >75%, purity >99%

This method is notable for its simplicity, high yield (~80%), high purity (>99%), and industrial applicability due to low cost and safety advantages.

Benzylation of Isoquinoline Derivatives

Comparative Data Table of Key Preparation Parameters

Parameter One-Pot Isoquinoline Synthesis Benzylation Route Quinoline Derivative Alkylation
Starting Materials 3,4-Dimethoxyphenethylamine, ethyl formate, oxalyl chloride 6,7-Dimethoxyisoquinoline, 4-methoxybenzyl bromide 4-Chloro-6,7-dimethoxyquinoline, substituted anilines/piperazines
Reaction Type Formylation, acyl chloride reaction, catalytic ring closure Nucleophilic substitution (benzylation) Nucleophilic aromatic substitution
Solvents Methanol, dichloromethane DMF, isopropanol Isopropanol, ethanol
Temperature 10-20 °C (step 2), reflux (step 4) Reflux (approx. 80-110 °C) Reflux (5 h)
Yield ~80% Not specified, typically moderate to high Moderate to high
Purity >99% (HPLC) Purified by recrystallization/chromatography Purified by column chromatography
Advantages One-pot, high yield, low cost, industrially scalable Straightforward benzylation Versatile for derivative synthesis

Research Findings and Notes

  • The one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates a highly efficient route with minimal purification steps, making it industrially attractive.

  • Benzylation of isoquinoline derivatives with 4-methoxybenzyl halides is a reliable method to introduce the 4-(4-methoxybenzyl) substituent, essential for the target compound.

  • The use of phosphotungstic acid as a catalyst in ring closure reactions enhances yield and purity, reducing side products.

  • Purification typically involves cooling-induced crystallization, filtration, washing with alcohol solvents (methanol preferred), and drying under vacuum to achieve pharmaceutical-grade purity.

  • Alternative methods involving quinoline derivatives provide insights into substitution patterns and reaction conditions but require adaptation for isoquinoline frameworks.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substitutions on the benzyl group (e.g., chloro, fluoro, methoxy) and isoquinoline core. These modifications influence molecular weight, solubility, and binding affinity:

Compound Substituent (R) Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C)
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline 4-OCH₃ C₁₉H₁₉NO₃ 317.36 ~1.25* Not reported
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline 4-Cl C₁₈H₁₆ClNO₂ 313.78 1.225 156–157
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline HBr 4-F C₁₈H₁₆FNO₂·HBr 360.20 - -

*Predicted based on analog data.

Pharmacological Activity and Binding Affinity

Smooth Muscle Relaxation
  • 4-Chlorobenzyl analog : Exhibits potent relaxant effects on rat intestinal smooth muscle, with two binding sites: high-affinity (Kd = 0.10 µM) and low-affinity (Kd = 8.0 µM) .
  • 4-Methoxybenzyl analog : Expected to have altered binding due to the electron-donating methoxy group. Methoxy substitutions on the benzyl ring may reduce affinity compared to chloro, as seen in sirtuin inhibition studies where methoxybenzyl groups showed lower preference .
Enzyme Inhibition
  • Sirtuin Inhibition: Substitution at the isoquinoline nitrogen with 4-methoxybenzyl (compound 14b) resulted in a 2-fold higher IC₅₀ compared to methyl-substituted analogs, suggesting steric hindrance or reduced enzyme compatibility .

Metabolic Stability and Toxicity

  • 4-Chlorobenzyl analog : Metabolized via O-demethylation (yielding 6-/7-hydroxy metabolites) and glutathione conjugation. Hepatic first-pass effect reduces bioavailability (83%) .
  • Toxicity data are lacking, but the fluoro analog (LD₅₀ = 770 mg/kg in mice) highlights substituent-dependent toxicity .

Structure-Activity Relationships (SAR)

  • C-6/C-7 Methoxy Groups : Essential for binding to intestinal membranes; removal abolishes activity .
  • 4-Benzyl Substituent :
    • Electron-withdrawing groups (Cl, F) : Enhance binding affinity but may increase toxicity.
    • Electron-donating groups (OCH₃) : Improve solubility but reduce enzyme inhibition potency .

Key Research Findings

Binding and Functional Studies

  • The 4-chlorobenzyl derivative demonstrated a high correlation (r = 0.92) between competitive binding (Ki) and relaxant efficacy (IC₅₀), confirming target-mediated activity .
  • Photolabeling studies identified three membrane proteins (36 kDa, 52 kDa, 26 kDa) as binding targets, suggesting multi-site interactions .

Biological Activity

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a complex organic compound with notable biological activities. Its unique isoquinoline structure, characterized by methoxy substitutions and a benzyl group, contributes to its potential therapeutic applications. This article explores the compound's biological activities, including its antioxidant, antibacterial, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is C19H19NO3, with a molecular weight of approximately 311.36 g/mol. The structure features two methoxy groups at the 6 and 7 positions of the isoquinoline ring and a benzyl substituent at the fourth position. This specific arrangement enhances its reactivity and biological activity.

Property Value
Molecular FormulaC19H19NO3
Molecular Weight311.36 g/mol
Methoxy GroupsTwo (at positions 6 and 7)
Benzyl SubstituentPresent (at position 4)

Antioxidant Activity

Research indicates that 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related conditions. The compound's antioxidant capacity is essential for evaluating its potential in preventing cellular damage associated with various diseases.

Antibacterial Activity

The compound has also been studied for its antibacterial properties . It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action involves targeting bacterial FtsZ, a protein crucial for cell division.

Case Study: FtsZ Targeting

In a study examining the antibacterial effects of isoquinoline derivatives, it was found that certain compounds could bind to the FtsZ protein in Staphylococcus aureus, inhibiting its GTPase activity and stabilizing FtsZ polymers. This disruption leads to impaired bacterial cytokinesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA4–8 μg/mL
VRE4–8 μg/mL

Cytotoxicity Assessment

While evaluating the cytotoxic effects of 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline, studies have shown minimal toxicity towards mammalian cells. This low cytotoxicity is crucial for its development as a therapeutic agent, indicating that it may be safe for use in clinical settings.

Summary of Biological Activities

The biological activities of 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can be summarized as follows:

  • Antioxidant Activity : Effective in scavenging free radicals.
  • Antibacterial Activity : Active against MRSA and VRE through FtsZ targeting.
  • Cytotoxicity : Low toxicity towards human cells.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline?

Answer:
The synthesis of this isoquinoline derivative often involves Grewe’s cyclization , a key step for constructing the morphinan backbone from benzylisoquinoline precursors . For example, intermediates like 1-(4-methoxybenzyl)isoquinoline can undergo cyclization under acidic or reductive conditions to yield the target compound. Modifications at the 4-position (e.g., methoxybenzyl substitution) are typically introduced via alkylation or nucleophilic aromatic substitution . Purification is achieved through column chromatography or recrystallization, with characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:
Routine identification employs NMR spectroscopy to verify substituent positions (e.g., methoxy groups at C6/C7 and benzyl group at C4) . Purity is assessed using reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column, achieving >98% purity thresholds . For isotopic analogs (e.g., deuterated derivatives), LC-MS/MS is essential to confirm isotopic incorporation and rule out impurities .

Advanced: What metabolic pathways dominate in preclinical studies, and how are metabolites characterized?

Answer:
In rodent models, O-demethylation at the 6- and 7-methoxy groups is the primary metabolic pathway, yielding 6-desmethyl, 7-desmethyl, and 6,7-didesmethyl metabolites . Biliary excretion accounts for ~80% of elimination, necessitating bile duct cannulation studies to quantify enterohepatic recirculation . Metabolites are identified using LC-QTOF-MS with collision-induced dissociation (CID) to fragment ions and match spectral libraries. Urinary metabolites (20% of dose) are extracted via solid-phase extraction (SPE) and analyzed with 1^1H NMR to detect glucuronide conjugates .

Advanced: How do structural modifications at the 4-, 6-, and 7-positions influence biological activity?

Answer:
Fragment-based design strategies reveal that substituents at the 4-position (e.g., methoxybenzyl) enhance target binding affinity, while 6/7-methoxy groups modulate solubility and metabolic stability . Merging fragments at the 4- and 6-positions (e.g., kinase inhibitors) improves potency from micromolar to nanomolar ranges . Computational docking studies (e.g., AutoDock Vina) predict steric and electronic effects of substitutions, with electron-withdrawing groups (e.g., -CN) at C6 reducing reductive potential, as shown in photocatalyst optimization experiments .

Advanced: What strategies mitigate low oral bioavailability caused by hepatic first-pass metabolism?

Answer:
Preclinical data show 52% oral absorption but an 83% first-pass effect in rodents . To bypass this, researchers use prodrug formulations (e.g., ester derivatives) that resist hepatic cytochrome P450 enzymes. Alternatively, nanoparticle encapsulation (e.g., PLGA polymers) prolongs systemic circulation and reduces hepatic extraction. Intravenous pharmacokinetic studies in rats (dose: 5 mg/kg) provide baseline data for bioavailability calculations .

Advanced: How can contradictory tissue distribution data across species be resolved?

Answer:
Discrepancies in tissue affinity (e.g., high aortic uptake in mice vs. low uptake in primates) often stem from species-specific differences in efflux transporters (e.g., P-gp) . Radiolabeled tracer studies (e.g., 14^{14}C-labeled compound) combined with whole-body autoradiography in multiple species clarify distribution patterns . Cross-species PBPK modeling (physiologically based pharmacokinetic) adjusts for variables like blood-brain barrier permeability and tissue:plasma partition coefficients .

Advanced: What are the challenges in isolating this compound from natural sources?

Answer:
As a minor alkaloid in Cryptocarya konishii, isolation requires bioassay-guided fractionation of crude extracts (e.g., methanol:water 70:30) followed by preparative HPLC with a phenyl-hexyl column . Challenges include co-elution with structurally similar isoquinolines (e.g., crykonisine). Countercurrent chromatography (CCC) with a heptane:ethyl acetate:methanol:water (3:5:3:5) solvent system improves resolution, yielding 0.2–0.5% w/w pure compound .

Advanced: How do stereochemical factors influence synthetic routes and bioactivity?

Answer:
The planarity of the isoquinoline ring affects reactivity in cyclization reactions. For example, non-planar intermediates (e.g., octahydro derivatives) require chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry . In bioactivity studies, enantiomer-specific assays (e.g., SPR binding with EGFR kinase) show that (S)-isomers exhibit 10-fold higher inhibition than (R)-isomers due to better hydrophobic pocket fit .

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